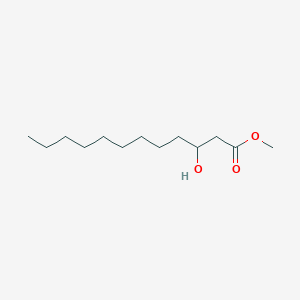

Methyl 3-hydroxydodecanoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 3-hydroxydodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCINYANGIBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993650 | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72864-23-4 | |

| Record name | Methyl-3-hydroxydodec-5-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-Hydroxydodecanoate from Dodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust multi-step synthesis of methyl 3-hydroxydodecanoate, a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals, starting from the readily available dodecanoic acid. This document provides a comprehensive overview of the chemical transformations involved, detailed experimental protocols, and quantitative data to support reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound from dodecanoic acid is a three-step process:

-

α-Bromination: Dodecanoic acid is first subjected to α-bromination using the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromododecanoic acid. This reaction selectively introduces a bromine atom at the carbon adjacent to the carboxylic acid group.[1][2][3][4]

-

Hydroxylation: The resulting 2-bromododecanoic acid undergoes nucleophilic substitution with a hydroxide source to replace the bromine atom with a hydroxyl group, forming 3-hydroxydodecanoic acid.

-

Esterification: Finally, 3-hydroxydodecanoic acid is esterified with methanol, typically under acidic conditions (Fischer esterification), to produce the target molecule, this compound.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Dodecanoic Acid | C₁₂H₂₄O₂ | 200.32 | White solid | 143-07-7 |

| 2-Bromododecanoic Acid | C₁₂H₂₃BrO₂ | 279.21 | Not specified | 2623-95-2 |

| 3-Hydroxydodecanoic Acid | C₁₂H₂₄O₃ | 216.32 | Solid | 1883-13-2[10] |

| This compound | C₁₃H₂₆O₃ | 230.34 | Colorless to pale yellow liquid[11] | 72864-23-4[11][12][13][14][15] |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| α-Bromination (HVZ) | Br₂, PBr₃ (cat.) | None | 100-120 | 4-6 | 80-90 |

| Hydroxylation | NaOH (aq) | Water/Ethanol | Reflux | 12-24 | ~70[16] |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 2-4 | >90[9] |

Experimental Protocols

Step 1: Synthesis of 2-Bromododecanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes the α-bromination of dodecanoic acid.

Materials:

-

Dodecanoic acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (for workup)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place dodecanoic acid and a catalytic amount of red phosphorus.

-

Heat the mixture to 100-120 °C.

-

Slowly add bromine from the dropping funnel. The reaction is typically exothermic.

-

After the addition is complete, continue heating the mixture for 4-6 hours until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-bromododecanoic acid. Further purification can be achieved by distillation or recrystallization.

Step 2: Synthesis of 3-Hydroxydodecanoic Acid

This protocol details the nucleophilic substitution of the α-bromo acid.

Materials:

-

2-Bromododecanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-bromododecanoic acid in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 12-24 hours.[17]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the 3-hydroxydodecanoic acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-hydroxydodecanoic acid.

Step 3: Synthesis of this compound via Fischer Esterification

This protocol describes the final esterification step.

Materials:

-

3-Hydroxydodecanoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Diethyl ether (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxydodecanoic acid in an excess of methanol.[5][6][7]

-

Carefully add a catalytic amount of concentrated sulfuric acid.[5][6][7]

-

Heat the mixture to reflux for 2-4 hours.[9]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.[5]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[5]

-

Remove the solvent under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

Visualizations

Synthetic Pathway Diagram

Caption: Overall synthetic route from dodecanoic acid to the target ester.

Experimental Workflow

Caption: A step-by-step workflow of the synthesis process.

References

- 1. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. larodan.com [larodan.com]

- 11. chembk.com [chembk.com]

- 12. This compound - CD Biosynsis [biosynsis.com]

- 13. larodan.com [larodan.com]

- 14. caymanchem.com [caymanchem.com]

- 15. This compound, 3-Hydroxy fatty acid methyl ester (CAS 72864-23-4) | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

The Enigmatic Presence of Methyl 3-Hydroxydodecanoate in the Bacterial Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydodecanoate, a methylated derivative of the 12-carbon 3-hydroxy fatty acid, occupies a niche at the intersection of bacterial metabolism, polymer biosynthesis, and cell-to-cell communication. While its unesterified form, 3-hydroxydodecanoic acid, is a well-documented constituent of polyhydroxyalkanoates (PHAs) in various bacteria, the natural occurrence and physiological role of its methylated counterpart remain a subject of ongoing investigation. This technical guide provides an in-depth exploration of the presence of this compound and related molecules in bacteria, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing relevant biological pathways.

Natural Occurrence and Biosynthesis

This compound is primarily associated with bacteria that produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers serve as intracellular carbon and energy storage reserves. The 3-hydroxydodecanoate monomer is a common component of these polyesters in bacteria belonging to the genus Pseudomonas.

The biosynthesis of 3-hydroxy fatty acids is intricately linked to the fatty acid synthesis (FAS) and β-oxidation pathways. In Pseudomonas putida, for instance, intermediates from the fatty acid β-oxidation cycle are channeled towards PHA synthesis. Genetic engineering of these pathways has been shown to influence the monomer composition of the resulting PHAs. For example, inhibiting the β-oxidation pathway in Pseudomonas putida KT2442 has been demonstrated to lead to the production of PHAs dominated by 3-hydroxydecanoate and 3-hydroxydodecanoate monomers[1].

While the direct detection of naturally occurring this compound is not extensively documented, the analytical methods used to characterize PHAs often involve a methanolysis step. This process cleaves the polymer into its constituent 3-hydroxyalkanoate methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). This methodological aspect can complicate the determination of whether the methyl ester exists in vivo or is an artifact of the analytical preparation.

However, the discovery of other naturally occurring 3-hydroxy fatty acid methyl esters in bacteria suggests that the enzymatic methylation of these molecules is a plausible biological process.

Quantitative Data on 3-Hydroxydodecanoate Production in Bacteria

Precise quantitative data for the natural abundance of free this compound in bacteria is scarce. The majority of available data pertains to the monomer composition of PHA polymers following analytical derivatization. The following table summarizes the production of 3-hydroxydodecanoate (3HDD) as a component of PHAs in various engineered Pseudomonas strains.

| Bacterial Strain | Substrate | 3HDD Content in PHA (mol%) | Total PHA Yield (g/L) | Reference |

| Pseudomonas putida KTQQ20 | Dodecanoic acid | 84 | Not Reported | [1] |

| Pseudomonas aeruginosa PAO1 (engineered) | Palm oil | Not specified, but part of a mix of C6-C12 3-hydroxyalkanoic acids | 18 (total R-3HAs) | [2][3] |

A Signaling Role for 3-Hydroxy Fatty Acid Methyl Esters: The Case of Ralstonia solanacearum

A significant breakthrough in understanding the biological roles of 3-hydroxy fatty acid methyl esters beyond polymer precursors comes from studies on the plant pathogen Ralstonia solanacearum. This bacterium utilizes a quorum-sensing (QS) system to regulate its virulence. The signaling molecule in some strains of R. solanacearum has been identified as (R)-methyl 3-hydroxymyristate (a C14 analogue of this compound)[4]. This discovery provides a compelling precedent for this compound potentially having a similar signaling function in other bacterial species.

The Phc quorum-sensing system in Ralstonia solanacearum involves the synthesis of the methyl 3-hydroxy fatty acid signal by a methyltransferase, PhcB, and its perception by a sensor histidine kinase, PhcS[4]. This signaling cascade ultimately controls the expression of a wide range of virulence factors.

Signaling Pathway of Methyl 3-Hydroxymyristate in Ralstonia solanacearum

Caption: Quorum-sensing pathway in Ralstonia solanacearum mediated by (R)-methyl 3-hydroxymyristate.

Experimental Protocols

The analysis of this compound in bacterial samples typically involves extraction of total fatty acids followed by derivatization to their methyl esters for GC-MS analysis.

Protocol 1: Extraction and Methylation of Total Fatty Acids from Bacterial Cultures

This protocol is adapted from established methods for fatty acid analysis in bacteria.

Materials:

-

Bacterial cell culture

-

Internal standard (e.g., heptadecanoic acid)

-

Chloroform

-

Methanol

-

Glacial acetic acid

-

Anhydrous 1.25 M HCl in methanol

-

Deionized water

-

Hexane (high-resolution GC grade)

-

Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)

-

Centrifuge tubes (glass, with PTFE-lined caps)

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Harvesting and Lysis:

-

To a known volume of cell culture, add an appropriate internal standard.

-

Acidify the culture with glacial acetic acid.

-

Add a 1:1 (v/v) mixture of chloroform:methanol and vortex thoroughly to lyse the cells and extract lipids.

-

-

Phase Separation:

-

Centrifuge the mixture to separate the phases.

-

Carefully remove the upper aqueous phase.

-

Wash the lower chloroform phase containing the lipids with deionized water, vortex, and centrifuge again. Remove the upper aqueous phase.

-

-

Drying:

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Lyophilize the residue to remove any remaining water.

-

-

Methylation (Acid Catalysis):

-

To the dried extract, add anhydrous 1.25 M HCl in methanol.

-

Cap the tube tightly and heat at 50°C overnight or 80°C for 1-2 hours.

-

-

Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Cool the reaction mixture to room temperature.

-

Add deionized water to quench the reaction.

-

Add hexane to extract the FAMEs. Vortex thoroughly.

-

Centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs into a clean GC vial.

-

Perform a second extraction of the aqueous layer with hexane and combine the hexane fractions.

-

-

Sample Cleanup:

-

Wash the combined hexane extract with a sodium bicarbonate solution to neutralize any remaining acid. Vortex and centrifuge.

-

Transfer the final hexane layer to a new GC vial for analysis.

-

Experimental Workflow for FAMEs Analysis

Caption: General workflow for the extraction and analysis of fatty acid methyl esters (FAMEs) from bacterial cultures.

Conclusion and Future Perspectives

The natural occurrence of this compound in bacteria is an area that warrants further investigation. While its presence as a monomer in PHAs is established, its potential role as a signaling molecule, akin to methyl 3-hydroxymyristate in Ralstonia solanacearum, opens up exciting avenues for research in bacterial communication and pathogenesis. The development of analytical techniques that can distinguish between naturally occurring methyl esters and those formed during sample preparation will be crucial in elucidating the true biological distribution and function of this molecule. For drug development professionals, understanding the role of such molecules in bacterial signaling could provide novel targets for antimicrobial therapies that disrupt quorum sensing, a key mechanism in bacterial virulence and biofilm formation. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the multifaceted world of bacterial 3-hydroxy fatty acid methyl esters.

References

- 1. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of Methyl 3-hydroxydodecanoate and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydodecanoate, a 3-hydroxy fatty acid methyl ester (3-OH FAME), and its derivatives are emerging as molecules of significant interest across diverse biological landscapes. While comprehensive data on the specific activities of this compound is still developing, the broader class of 3-hydroxy fatty acids and their esters has demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and potential anticancer activities. This technical guide consolidates the current understanding of the biological activities of this compound and its related compounds, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a naturally occurring or synthetically derived fatty acid ester. Its structure, a twelve-carbon chain with a hydroxyl group at the third position and a methyl ester at the carboxyl end, positions it as a versatile molecule with potential interactions within biological systems. Notably, it is recognized for its role as a monomer in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable biopolymers.[1] Beyond this industrial application, research suggests a spectrum of bioactive functionalities, including potential use as an antibacterial agent in cosmetic formulations.[1][2] The broader class of 3-hydroxy fatty acid methyl esters (3-OH FAMEs) has been investigated for antimicrobial, anti-inflammatory, and anticancer properties, although specific research on this compound remains limited.[1]

Biological Activities

While specific quantitative data for this compound is not extensively available in the public domain, the following sections outline the reported and potential biological activities based on its chemical class and related compounds.

Antibacterial Activity

Fatty acids and their esters are known to possess antibacterial properties. The proposed mechanism of action often involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. The lipophilic nature of the fatty acid chain allows it to intercalate into the lipid bilayer, disrupting its integrity.

Quantitative Data Summary:

Currently, there is a lack of specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains in published literature. The table below is provided as a template for researchers to populate as data becomes available.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Data not available | |

| This compound | Escherichia coli | Data not available | |

| Derivative 1 | Staphylococcus aureus | Data not available | |

| Derivative 1 | Escherichia coli | Data not available |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. One of the key inflammatory mediators is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with agents like lipopolysaccharide (LPS). Compounds that can inhibit NO production are considered to have anti-inflammatory potential. Fatty acids have been shown to modulate macrophage functions, including NO production.[3]

Quantitative Data Summary:

Specific IC50 values for the inhibition of nitric oxide production by this compound in macrophage cell lines like RAW 264.7 are not currently available.

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| This compound | RAW 264.7 | Data not available | |

| Derivative 1 | RAW 264.7 | Data not available |

Anticancer Activity

The evaluation of novel compounds for their ability to inhibit the proliferation of cancer cells is a cornerstone of oncological research. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Quantitative Data Summary:

There is no published data on the cytotoxic effects of this compound against cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | e.g., MCF-7 (Breast) | Data not available | |

| This compound | e.g., A549 (Lung) | Data not available | |

| Derivative 1 | e.g., MCF-7 (Breast) | Data not available |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation. A related molecule, 3-hydroxy palmitic acid methyl ester (3OH-PAME), is a key quorum-sensing molecule in the plant pathogen Ralstonia solanacearum.[4] The ability of other bacteria to degrade 3OH-PAME suggests a role for 3-hydroxy fatty acid esters in inter-species signaling and a potential for QS inhibition.[4]

Quantitative Data Summary:

Specific data on the quorum sensing inhibitory activity of this compound is not available.

| Compound | Biosensor Strain | % Inhibition of Violacein Production | Reference |

| This compound | Chromobacterium violaceum | Data not available | |

| Derivative 1 | Chromobacterium violaceum | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Materials:

-

Test compound (this compound or derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for MIC Determination.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitrite, a stable product of NO, using the Griess reagent to assess the anti-inflammatory potential of a compound.[5][6]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS but no compound, and a blank group with cells only.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.

-

Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Calculation: Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

References

- 1. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 2. Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid control of nitric oxide production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 3-hydroxydodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-hydroxydodecanoate (CAS No. 72864-23-4), a hydroxylated fatty acid methyl ester. Due to the limited availability of public domain experimental spectra, this document combines verified mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on the compound's molecular structure and data from analogous compounds. This guide also outlines detailed experimental protocols for acquiring such spectroscopic data.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Hydroxydodecanoic acid, methyl ester; (±)-Methyl 3-Hydroxydodecanoate; Methyl β-hydroxydodecanoate |

| Molecular Formula | C₁₃H₂₆O₃[1][2] |

| Molecular Weight | 230.34 g/mol [1][2][3][4] |

| CAS Number | 72864-23-4[1][4] |

| Appearance | Colorless to pale yellow liquid[5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | m | 1H | CH-OH (C3) |

| 3.67 | s | 3H | O-CH₃ (Ester) |

| ~2.4 | m | 2H | CH₂-C=O (C2) |

| ~1.4-1.6 | m | 2H | CH₂ adjacent to CH-OH (C4) |

| ~1.2-1.4 | m | 14H | (CH₂)₇ (C5-C11) |

| ~0.88 | t | 3H | CH₃ (C12) |

| Variable | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Ester, C1) |

| ~68 | CH-OH (C3) |

| ~51 | O-CH₃ (Ester) |

| ~41 | CH₂-C=O (C2) |

| ~36 | CH₂ adjacent to CH-OH (C4) |

| ~32 | CH₂ (C10) |

| ~29 | (CH₂)₅ (C5-C9) |

| ~25 | CH₂ (C11) |

| ~14 | CH₃ (C12) |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (Alcohol) |

| 2955-2850 | Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| 1260-1000 | Strong | C-O stretch (Ester and Alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum for this compound is available from the NIST WebBook.[1][2] The mass spectrum displays a molecular ion peak and characteristic fragmentation patterns.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 230 | Low | [M]⁺ (Molecular Ion) |

| 212 | Low | [M - H₂O]⁺ |

| 199 | Low | [M - OCH₃]⁺ |

| 103 | High | [CH(OH)CH₂COOCH₃]⁺ (McLafferty rearrangement product) |

| 74 | High | [CH₂=C(OH)OCH₃]⁺ (Base peak, from ester fragmentation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

The sample can be introduced via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution in an appropriate solvent (e.g., dichloromethane or hexane) is prepared.

-

-

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source.

-

-

GC-MS Parameters (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: ~230 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and deduce structural information.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

The Pivotal Role of 3-Hydroxydodecanoate in Polyhydroxyalkanoate (PHA) Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. The monomer composition of these polymers dictates their physicochemical properties, and thus their potential applications. This technical guide focuses on the integral role of the C12 monomer, 3-hydroxydodecanoate (3HDD), in the biosynthesis of medium-chain-length PHAs (mcl-PHAs). We delve into the metabolic pathways leading to its incorporation, present quantitative data on its prevalence in various engineered bacterial strains, provide detailed experimental protocols for its study, and visualize the core concepts through signaling and workflow diagrams. This document serves as a comprehensive resource for researchers aiming to understand and manipulate PHA biosynthesis for the production of tailored biopolymers.

Introduction to 3-Hydroxydodecanoate in PHA

3-Hydroxydodecanoate is a C12 hydroxy fatty acid that serves as a monomeric subunit in mcl-PHAs. These polymers, in contrast to the more common short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB), are often more elastomeric and have a lower melting point, making them suitable for a different range of applications, including in the biomedical field as scaffolds for tissue engineering. The incorporation of 3HDD into the PHA backbone is primarily observed in fluorescent Pseudomonas species, such as Pseudomonas putida, which are well-known for their ability to produce mcl-PHAs from a variety of carbon sources, especially fatty acids.

The term "methyl 3-hydroxydodecanoate" is frequently encountered in the scientific literature. It is important to clarify that this is the methyl ester derivative of 3-hydroxydodecanoate, which is synthesized for analytical purposes, specifically for gas chromatography-mass spectrometry (GC-MS) to determine the monomeric composition of the PHA polymer. The actual biological precursor for polymerization is the coenzyme A (CoA) thioester, (R)-3-hydroxydodecanoyl-CoA.

Metabolic Pathways for 3-Hydroxydodecanoate Incorporation

The primary metabolic route for the synthesis of (R)-3-hydroxydodecanoyl-CoA and its subsequent incorporation into PHA is the β-oxidation pathway when fatty acids are provided as the carbon source.

The β-Oxidation Pathway

When Pseudomonas putida is cultured on dodecanoic acid (lauric acid), the fatty acid is activated to dodecanoyl-CoA and enters the β-oxidation cycle. This cyclical pathway systematically shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA. Crucially for PHA synthesis, intermediates of this pathway can be shuttled towards PHA production. The key intermediate is (R)-3-hydroxyacyl-CoA, which is a direct substrate for the PHA synthase enzyme (PhaC). In the case of dodecanoate metabolism, (R)-3-hydroxydodecanoyl-CoA is an intermediate that can be polymerized into PHA.

Key Enzymes

-

Acyl-CoA Synthetase: Activates the fatty acid (dodecanoate) to its CoA thioester.

-

Acyl-CoA Dehydrogenase: Catalyzes the first step of β-oxidation.

-

Enoyl-CoA Hydratase (PhaJ): This enzyme is crucial as it can produce the (R)-epimer of 3-hydroxyacyl-CoA from an enoyl-CoA intermediate, which is the substrate for PHA synthase.

-

3-Hydroxyacyl-CoA Dehydrogenase (FadB): Part of the multifunctional enzyme complex in β-oxidation.

-

3-Ketoacyl-CoA Thiolase (FadA): Catalyzes the final step of the β-oxidation cycle.

-

PHA Synthase (PhaC): The key polymerizing enzyme that catalyzes the formation of the ester bonds in the PHA polymer, incorporating (R)-3-hydroxydodecanoyl-CoA into the growing chain.

Metabolic Engineering Strategies

To increase the proportion of 3HDD in the final PHA polymer, metabolic engineering strategies are employed. A common approach is to attenuate the β-oxidation pathway to prevent the further degradation of (R)-3-hydroxydodecanoyl-CoA. This is often achieved by knocking out the genes encoding key β-oxidation enzymes, such as fadA and fadB.[1] This leads to an accumulation of C12 intermediates that can then be more readily incorporated into the PHA polymer. For instance, a fadB and fadA knockout mutant of Pseudomonas putida KT2442, designated KTOY06, showed a significant increase in the 3HDD fraction in the produced PHA when grown on dodecanoate.[1]

Quantitative Data on 3-Hydroxydodecanoate Incorporation

The monomer composition of mcl-PHA is highly dependent on the bacterial strain, the carbon source, and the cultivation conditions. The following tables summarize quantitative data on the incorporation of 3-hydroxydodecanoate into PHAs from various studies.

| Table 1: Monomer Composition of PHA from Pseudomonas putida KTOY06 (fadB and fadA knockout) grown on Dodecanoate | |||||

| Cultivation Method | PHA Content (% of cell dry weight) | 3-Hydroxyhexanoate (mol%) | 3-Hydroxyoctanoate (mol%) | 3-Hydroxydecanoate (mol%) | 3-Hydroxydodecanoate (mol%) |

| Shake-flask | 84 | 4.5 | 18.5 | 36 | 41 |

| Two-step Fermentor (initial) | Not reported | Not reported | Not reported | Not reported | 75 |

| Two-step Fermentor (final) | Not reported | Not reported | Not reported | Not reported | 49 |

| Data sourced from:[1] |

| Table 2: Monomer Composition of PHA from Wild-Type Pseudomonas putida Strains Grown on Dodecanoic Acid | |||||

| Strain | PHA Content (% of cell dry weight) | 3-Hydroxyhexanoate (mol%) | 3-Hydroxyoctanoate (mol%) | 3-Hydroxydecanoate (mol%) | 3-Hydroxydodecanoate (mol%) |

| P. putida KT2442 | 50 | 5.5 | 29 | 58 | 7.5 |

| P. putida Bet001 | 54.5 | 3.5 | 38.2 | 38.9 | 19.4 |

| Data sourced from:[1] for KT2442 and another study for Bet001. |

| Table 3: Monomer Composition of PHA from Thermus thermophilus grown on different carbon sources | |||||||

| Carbon Source | PHA Content (% of cell dry weight) | 3-Hydroxybutyrate (mol%) | 3-Hydroxyvalerate (mol%) | 3-Hydroxyoctanoate (mol%) | 3-Hydroxydecanoate (mol%) | 3-Hydroxyundecanoate (mol%) | 3-Hydroxydodecanoate (mol%) |

| Sodium octanoate (10 mM) | ~40 | 24.5 | - | 5.4 | 14.6 | 35.4 | 7.8 |

| Data sourced from:[2] |

Note: The specific kinetic parameters (Km and kcat) for PHA synthase with (R)-3-hydroxydodecanoyl-CoA as a substrate are not extensively reported in the literature. However, studies on PHA synthases from Pseudomonas aeruginosa have determined specific activities for the polymerization of (R,S)-3-hydroxydecanoyl-CoA to be in the range of 0.035-0.039 U/mg of protein.[3][4]

Experimental Protocols

Cultivation of Pseudomonas putida for 3HDD-Containing PHA Production

This protocol is adapted from studies producing mcl-PHA from fatty acids.

4.1.1. Media and Reagents:

-

Mineral Salts Medium (MSM): (per liter) 6.7 g Na₂HPO₄·7H₂O, 1.5 g KH₂PO₄, 1.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 1 ml of trace element solution.

-

Trace Element Solution: (per liter of 1 M HCl) 2.78 g FeSO₄·7H₂O, 1.98 g MnCl₂·4H₂O, 2.81 g CoSO₄·7H₂O, 1.47 g CaCl₂·2H₂O, 0.17 g CuCl₂·2H₂O, 0.29 g ZnSO₄·7H₂O.

-

Carbon Source: Dodecanoic acid (sodium salt), 10-20 mM.

-

Inoculum: Overnight culture of P. putida grown in Luria-Bertani (LB) broth.

4.1.2. Procedure:

-

Prepare MSM and autoclave.

-

Prepare the dodecanoate stock solution, adjust the pH to 7.0 with NaOH, and filter-sterilize.

-

Add the sterile dodecanoate solution to the cooled MSM to the final desired concentration.

-

Inoculate the medium with a 2% (v/v) of the overnight P. putida culture.

-

Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

-

Harvest the cells by centrifugation at 8,000 x g for 15 minutes.

-

Wash the cell pellet with distilled water and lyophilize for subsequent PHA extraction and analysis.

Extraction and Purification of mcl-PHA

4.2.1. Materials:

-

Lyophilized bacterial cells

-

Chloroform

-

Methanol

-

Centrifuge

-

Rotary evaporator

4.2.2. Procedure:

-

Suspend the lyophilized cells in chloroform (e.g., 20 ml of chloroform per 1 g of dry cell weight).

-

Stir the suspension at 60°C for 4 hours in a sealed container.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

-

Carefully decant the chloroform supernatant containing the dissolved PHA.

-

Filter the supernatant through a Whatman No. 1 filter paper to remove any remaining cell debris.

-

Precipitate the PHA by adding the chloroform solution to 10 volumes of cold methanol with vigorous stirring.

-

Collect the precipitated PHA by filtration or centrifugation.

-

Wash the PHA pellet with methanol and dry it in a vacuum oven at 40°C.

GC-MS Analysis of PHA Monomer Composition (Methanolysis)

4.3.1. Reagents:

-

Lyophilized cells or purified PHA (5-10 mg)

-

Chloroform

-

Methanol containing 15% (v/v) concentrated sulfuric acid

-

Internal standard (e.g., benzoic acid)

-

Distilled water

4.3.2. Procedure:

-

Place 5-10 mg of lyophilized cells or purified PHA into a screw-capped glass tube.

-

Add 1 ml of chloroform and 1 ml of methanol/sulfuric acid solution.

-

Add a known amount of internal standard if quantitative analysis is desired.

-

Seal the tube tightly with a Teflon-lined cap.

-

Heat the mixture at 100°C for 2-4 hours in a heating block or oven.

-

Cool the tube to room temperature.

-

Add 1 ml of distilled water and vortex vigorously for 1 minute to extract the methyl esters into the chloroform phase.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the lower chloroform phase to a new vial for GC-MS analysis.

-

Inject 1 µl of the chloroform phase into the GC-MS system. The resulting this compound and other methyl 3-hydroxyalkanoates are identified by their retention times and mass spectra and quantified by comparing their peak areas to that of the internal standard.

In Vitro PHA Synthase Activity Assay

This assay measures the rate of Coenzyme A (CoA) release during the polymerization of (R)-3-hydroxyacyl-CoA.

4.4.1. Reagents:

-

Cell-free extract containing PHA synthase

-

(R)-3-hydroxydodecanoyl-CoA (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Potassium phosphate buffer (pH 7.5)

-

Bovine serum albumin (BSA)

4.4.2. Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DTNB, and BSA.

-

Add the cell-free extract to the reaction mixture.

-

Initiate the reaction by adding the (R)-3-hydroxydodecanoyl-CoA substrate.

-

Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate, which has a high molar absorptivity at this wavelength.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of 2-nitro-5-thiobenzoate.

Visualizations

Metabolic Pathway of 3HDD Incorporation

Caption: Metabolic pathway for 3HDD incorporation into PHA via β-oxidation of dodecanoate.

Experimental Workflow for PHA Analysis

Caption: Experimental workflow for the analysis of 3HDD-containing PHA.

Conclusion

The incorporation of 3-hydroxydodecanoate into the backbone of polyhydroxyalkanoates is a key factor in determining the material properties of these versatile biopolymers. Understanding the underlying metabolic pathways, particularly the β-oxidation of fatty acids, is crucial for the targeted production of PHAs with a high 3HDD content. Metabolic engineering, specifically the targeted disruption of the β-oxidation cycle, has proven to be an effective strategy for enhancing the incorporation of this C12 monomer. The detailed experimental protocols provided in this guide offer a practical framework for researchers to cultivate PHA-producing bacteria, extract and purify the resulting polymer, and accurately determine its monomeric composition. The continued exploration of these biosynthetic pathways and the development of novel engineered strains will undoubtedly expand the range of applications for these sustainable and biodegradable materials in both industrial and biomedical fields.

References

- 1. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyhydroxyalkanoate (PHA) biosynthesis in Thermus thermophilus: purification and biochemical properties of PHA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro synthesis of poly(3-hydroxydecanoate): purification and enzymatic characterization of type II polyhydroxyalkanoate synthases PhaC1 and PhaC2 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physical properties of "Methyl 3-hydroxydodecanoate" (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-hydroxydodecanoate, a fatty acid methyl ester of interest in various scientific domains. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide also outlines standardized experimental protocols for determining these properties, ensuring a foundation for future research and development.

Core Physical Properties

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₃ | [2][3][4][5] |

| Molecular Weight | 230.34 g/mol | [2][3][4][5] |

| Physical State | Liquid | [4][6][7] |

| Appearance | Colorless to pale yellow | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents | [1] |

Solubility Profile

This compound is reported to be soluble in common organic solvents.[1] However, quantitative solubility data (e.g., g/100 mL) and its miscibility with a wide range of solvents are not specified in the available literature. For drug development and formulation, a detailed understanding of a compound's solubility is critical. The following experimental protocols, based on OECD guidelines, are recommended for a thorough characterization of its solubility.

Experimental Protocols for Physical Property Determination

To address the current data gaps, the following standardized methods are recommended for the precise determination of the physical properties of this compound. These protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals, which ensure data reliability and comparability.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

3.1. Melting Point Determination (OECD Guideline 102)

Given that the substance is a liquid at room temperature, determining its freezing point or pour point would be more appropriate than a melting point. The OECD 102 guideline describes several methods, including:[8][10][17][19]

-

Freezing Temperature Method: The sample is cooled while being stirred, and the temperature is recorded at regular intervals. The constant temperature observed during the phase transition from liquid to solid is the freezing point. Care must be taken to avoid supercooling.[10]

-

Pour Point Method: This method is suitable for substances that do not have a sharp freezing point. It determines the lowest temperature at which the substance will still flow.

3.2. Boiling Point Determination (OECD Guideline 103)

The boiling point is a critical parameter for purification and assessing volatility. The OECD 103 guideline provides several suitable methods:[12][15][18]

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid under controlled pressure.

-

Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.[12][15]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[15][23]

3.3. Water Solubility Determination (OECD Guideline 105)

Determining the water solubility is crucial for assessing the environmental fate and bioavailability of a substance. The OECD 105 guideline suggests two primary methods:[11][13][14][16][21]

-

Flask Method: A suitable amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is appropriate for substances with a solubility of 10 mg/L or higher.

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is then passed through the column, and the concentration of the substance in the eluate is measured. This method is suitable for substances with low water solubility.[21]

3.4. Solubility in Organic Solvents

While qualitatively described as soluble in organic solvents, quantitative determination is necessary for many applications. A modified flask method can be employed:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered or centrifuged to remove any undissolved solute.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for Determining Physical Properties.

Conclusion

While this compound is known to be a liquid soluble in organic solvents, a significant gap exists in the publicly available quantitative data for its melting point, boiling point, and specific solubility values. For researchers, scientists, and drug development professionals, obtaining this data is essential for ensuring the accuracy and reproducibility of their work. The application of standardized methodologies, such as the OECD guidelines, is strongly recommended to generate reliable and comparable physical property data for this compound.

References

- 1. This compound [chembk.com]

- 2. This compound | 72864-23-4 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. larodan.com [larodan.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 3-Hydroxy fatty acid methyl ester (CAS 72864-23-4) | Abcam [abcam.com]

- 7. This compound - CD Biosynsis [biosynsis.com]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. acri.gov.tw [acri.gov.tw]

- 11. filab.fr [filab.fr]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. acri.gov.tw [acri.gov.tw]

- 21. acri.gov.tw [acri.gov.tw]

- 22. lcslaboratory.com [lcslaboratory.com]

- 23. OECD 102 / 103 - Phytosafe [phytosafe.com]

Methodological & Application

Application Note: Quantification of Methyl 3-hydroxydodecanoate in Bacterial Cultures

Introduction

Methyl 3-hydroxydodecanoate is the methyl ester of 3-hydroxydodecanoic acid (3HDD), a medium-chain-length (mcl) monomeric unit of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by various bacteria as intracellular carbon and energy storage compounds. The characterization and quantification of specific PHA monomers like 3HDD are crucial for understanding bacterial metabolism, developing novel bioplastics, and for applications in drug development where these molecules may have biological activity. Gas chromatography-mass spectrometry (GC-MS) is the most reliable and widely used method for the qualitative and quantitative analysis of PHA monomers.[1] The standard procedure involves the depolymerization of PHA and simultaneous transesterification of the resulting monomers into their more volatile fatty acid methyl esters (FAMEs), such as this compound, which can then be accurately quantified.[2]

This document provides a detailed protocol for the quantification of this compound from bacterial cultures using an acid-catalyzed transesterification method followed by GC-MS analysis.

Experimental Workflow & Pathways

The overall experimental process involves harvesting bacterial cells, converting the intracellular PHA into volatile methyl esters, extracting these esters, and analyzing them via GC-MS.

Figure 1: General workflow for the quantification of this compound.

The biosynthesis of the 3-hydroxydodecanoate monomer in bacteria like Pseudomonas putida is closely linked to the fatty acid β-oxidation pathway.[3] When grown on fatty acids such as dodecanoic acid, the β-oxidation cycle generates (R)-3-hydroxydodecanoyl-CoA as an intermediate, which can be shunted by the enzyme PHA synthase (PhaC) to form the PHA polymer.[3]

Figure 2: Biosynthesis of the 3-hydroxydodecanoate monomer via β-oxidation.

Quantitative Data Summary

The presence and quantity of 3-hydroxydodecanoate (3HDD) have been reported in several bacterial species, typically as a component of mcl-PHA copolymers. The monomer composition is highly dependent on the bacterial strain and the carbon source provided for growth.

| Bacterial Strain | Carbon Source / Culture Condition | 3-hydroxydodecanoate (3HDD) Content | Citation(s) |

| Pseudomonas putida KTQQ20 (β-oxidation mutant) | Dodecanoic Acid | 84 mol% of the resulting PHA polymer | [3] |

| Pseudomonas putida MTCC 2475 | Hydrolysate from Solanum tuberosum (potato) periderm | Identified as a distinct monomer component of the produced mcl-PHA | [4][5] |

| Pseudoaltermonas sp. SM9913 | Sea water-based medium with glucose, decanoic acid, or olive oil | A main component of the PHA produced, along with 3-hydroxydecanoate | [6] |

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the analysis of PHA monomers by GC-MS.[2][4][7][8]

Materials and Reagents

-

Bacterial cell pellet: Lyophilized (freeze-dried) for best results.

-

Solvents: Chloroform (GC grade), Methanol (GC grade), Hexane (GC grade).

-

Reagents: Concentrated sulfuric acid (H₂SO₄), Sodium chloride (NaCl), Sodium hydroxide (NaOH).

-

Internal Standard: Methyl heptadecanoate or other odd-chain fatty acid methyl ester not present in the bacteria, at a known concentration (e.g., 1 mg/mL in chloroform).[8]

-

External Standards: Pure this compound for calibration curve generation.

-

Equipment: Glass screw-cap culture tubes (Teflon-lined caps), heating block or water bath, centrifuge, vortex mixer, GC-MS system.

Protocol Steps

Step 1: Sample Preparation

-

Harvest bacterial cells from the culture broth by centrifugation (e.g., 10,000 x g for 10 min).[7]

-

Wash the cell pellet once with a 0.9% NaCl solution to remove residual media components.[7]

-

Freeze the cell pellet at -80°C and then lyophilize (freeze-dry) until a constant dry weight is achieved. This removes water, which can interfere with the methanolysis reaction.

-

Accurately weigh 10-20 mg of the dried cell biomass into a clean, dry glass screw-cap tube.[4]

Step 2: Acidic Methanolysis (Transesterification)

-

Prepare the methanolysis solution: a mixture of chloroform, methanol, and concentrated sulfuric acid. A common ratio is 100:97:3 (v/v/v).[7]

-

Add 2 mL of the methanolysis solution to the tube containing the dried biomass.[4]

-

Add a known amount of the internal standard solution to the tube. This is critical for accurate quantification.

-

Securely seal the tube with a Teflon-lined cap.

-

Heat the mixture at 100°C for at least 3 hours (some protocols extend this to 20 hours for mcl-PHA to ensure complete reaction).[2][7] This step lyses the cells, depolymerizes the PHA, and methylates the resulting 3-hydroxy acid monomers.

Step 3: Extraction of Methyl Esters

-

Cool the reaction tube to room temperature.

-

Add 1 mL of distilled water to the tube to induce phase separation.

-

Vortex the tube vigorously for 1 minute to thoroughly mix the phases.

-

Centrifuge the tube (e.g., 3,000 x g for 5 min) to achieve a clear separation between the upper aqueous/methanol phase and the lower organic (chloroform) phase.[9] The this compound and other FAMEs will be in the lower chloroform layer.

Step 4: Sample Preparation for GC-MS

-

Carefully transfer the lower organic phase to a new clean vial using a glass Pasteur pipette.

-

(Optional but Recommended) For sample cleanup, a base wash can be performed by adding 3 mL of a 0.3 N NaOH solution to the extracted organic phase, mixing gently, and then re-separating the layers.[10] This step removes any remaining acidic compounds or underivatized fatty acids that can damage the GC column.[10]

-

Transfer the final organic phase into a GC vial for analysis. The sample may need to be diluted with hexane if concentrations are expected to be high.[8]

Step 5: GC-MS Analysis

-

Instrument Setup: Use a GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a 5% diphenyl-95% dimethyl-polysiloxane column like HP-5MS).[11]

-

Injection: Inject 1-2 µL of the sample into the GC.

-

GC Conditions (Typical):

-

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 40-550

-

-

Data Analysis:

-

Identify the this compound peak by comparing its retention time and mass spectrum to that of a pure standard and/or by matching its mass spectrum with a library (e.g., NIST).

-

Quantify the amount of this compound by creating a calibration curve using the external standards and normalizing the peak area of the analyte to the peak area of the known amount of internal standard.[1][12]

-

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of poly(3-hydroxydecanoate) and 3-hydroxydodecanoate dominating polyhydroxyalkanoates by β-oxidation pathway inhibited Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Acid hydrolysis of Solanum tuberosum periderm for accumulation of polyhydroxyalkanoates in Pseudomonas putida MTCC 2475 [frontiersin.org]

- 5. Acid hydrolysis of Solanum tuberosum periderm for accumulation of polyhydroxyalkanoates in Pseudomonas putida MTCC 2475 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. benchchem.com [benchchem.com]

Application Note and Protocol for the Extraction of Methyl 3-hydroxydodecanoate from Complex Matrices

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxydodecanoate is a 3-hydroxy fatty acid methyl ester that serves as a monomer component of medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[1][2] These biopolyesters are produced by various bacteria and are of significant interest for their biodegradable and biocompatible properties, making them potential alternatives to conventional plastics in medical and agricultural applications.[2][3][4] Accurate quantification of this compound in complex matrices such as bacterial cultures, biological fluids, and environmental samples is crucial for research into mcl-PHA production, biodegradation, and its potential roles in biological systems.[5] This document provides detailed protocols for the extraction of this compound from complex matrices for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Principle of Extraction

The extraction of this compound from complex matrices generally involves cell lysis (for intracellular analytes), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering substances, and a derivatization step to convert 3-hydroxydodecanoic acid to its more volatile methyl ester, this compound, for GC-MS analysis.[6][7][8][9] The choice of extraction method depends on the nature of the sample matrix and whether the target analyte is the free monomer or a component of a larger polymer.

Experimental Protocols

This section details two primary protocols: one for the extraction of mcl-PHA monomers from bacterial biomass, which includes a methanolysis step, and a general protocol for the extraction of free this compound from liquid samples.

Protocol 1: Extraction and Methanolysis of mcl-PHA from Bacterial Biomass

This protocol is adapted from methods used for the analysis of fatty acid methyl esters (FAMEs) and PHA composition.[5][7][8][10] It is suitable for quantifying the 3-hydroxydodecanoate monomer content in bacterial cells that produce mcl-PHAs.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Chloroform

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[7]

-

1M Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Internal standard (e.g., Methyl heptadecanoate)[5]

-

Glass test tubes with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

GC vials

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest bacterial cells from a known volume of culture by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.

-

Lyophilize (freeze-dry) the cell pellet to a constant weight.

-

-

Methanolysis (Derivatization):

-

To the dried cell pellet in a screw-capped glass tube, add a known amount of internal standard.

-

Add 1 mL of a freshly prepared methylation reagent (e.g., 1.5% v/v concentrated H₂SO₄ in anhydrous methanol).[10]

-

Add 1 mL of chloroform to facilitate the extraction of the forming methyl esters.

-

Seal the tube tightly and heat at 100°C for 1-2 hours in a heating block or boiling water bath.[7]

-

-

Liquid-Liquid Extraction:

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of 1M NaCl solution to the tube.

-

Add 1 mL of heptane (or hexane), vortex vigorously for 1 minute, and then centrifuge to separate the phases.[10]

-

Carefully transfer the upper organic phase (containing the FAMEs) to a clean tube.

-

Repeat the extraction of the aqueous phase with another 1 mL of heptane and combine the organic phases.

-

-

Drying and Concentration:

-

Dry the pooled organic phase by passing it through a small column of anhydrous Na₂SO₄.

-

For samples with low concentrations of the analyte, the solvent can be evaporated under a gentle stream of nitrogen, and the residue redissolved in a smaller volume of heptane.[10]

-

-

Analysis:

-

Transfer the final extract to a GC vial for analysis by GC-MS.

-

Protocol 2: Extraction of Free this compound from Liquid Matrices

This protocol is a general liquid-liquid extraction method suitable for samples where this compound is expected to be present as a free molecule, such as in culture supernatants or other biological fluids.

Materials:

-

Liquid sample (e.g., culture supernatant, plasma)

-

Ethyl acetate or Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Internal standard (e.g., a stable isotope-labeled version of the analyte if available)

-

Glass test tubes or separatory funnel

-

Vortex mixer or shaker

-

Centrifuge (for tubes)

-

Rotary evaporator or nitrogen evaporator

-

GC vials

Procedure:

-

Sample Preparation:

-

To a known volume of the liquid sample, add a known amount of the internal standard.

-

If the sample is acidic, adjust the pH to neutral or slightly basic with a suitable buffer to ensure the analyte is in a non-ionized form.

-

-

Liquid-Liquid Extraction:

-

Add an equal volume of ethyl acetate or dichloromethane to the sample.

-

Mix thoroughly by vortexing for 2 minutes or by shaking in a separatory funnel.

-

Centrifuge to separate the phases if using tubes.

-

Carefully collect the organic phase.

-

Repeat the extraction twice more, combining the organic extracts.

-

-

Washing and Drying:

-

Wash the combined organic extracts with an equal volume of brine to remove residual water and water-soluble impurities.

-

Dry the organic phase by passing it through anhydrous Na₂SO₄.

-

-

Concentration:

-

Evaporate the solvent from the dried extract using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of a suitable solvent for GC-MS analysis (e.g., heptane or ethyl acetate).

-

-

Analysis:

-

Transfer the reconstituted sample to a GC vial for analysis.

-

Data Presentation

Quantitative data from the analysis should be summarized in tables for clear comparison.

Table 1: Recovery and Quantification Limits for this compound Extraction

| Parameter | Method | Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| This compound | Protocol 1 (Methanolysis & LLE) | Bacterial Biomass | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | N/A |

| General FAMEs | Acid-catalyzed methylation & LLE | Biological Samples | >96% | - | - | [7] |

| Toxic Compounds | Solid-Phase Extraction (SPE) | Urine | >90% | 0.005 | - | [6] |

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the described extraction protocols.

Caption: Workflow for Protocol 1: Extraction from Bacterial Biomass.

Caption: Workflow for Protocol 2: Extraction from Liquid Matrices.

Concluding Remarks

The protocols provided offer robust methods for the extraction of this compound from complex matrices. For accurate quantification, it is imperative to perform a thorough method validation, including the determination of recovery, linearity, precision, accuracy, LOD, and LOQ, using appropriate standards and quality control samples.[12] The choice of internal standard is critical for correcting for sample loss during extraction and variability in instrument response. While a stable isotope-labeled internal standard is ideal, in its absence, a structurally similar compound not present in the sample, such as methyl heptadecanoate, can be used.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis and Characterization of Medium-Chain-Length Polyhydroxyalkanoate with an Enriched 3-Hydroxydodecanoate Monomer from a Pseudomonas chlororaphis Cell Factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction of high-purity medium-chain-length polyhydroxyalkanoates via combined mechanical treatment and mild oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and purification of medium chain length poly(3-hydroxyalkanoates) (mcl-PHA) for medical applications using nonchlorinated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents [mdpi.com]

- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

GC-MS Analysis of Methyl 3-hydroxydodecanoate: An Application Note and Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the qualitative and quantitative analysis of Methyl 3-hydroxydodecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a valuable resource for professionals in research, and drug development who are working with or monitoring hydroxylated fatty acid methyl esters.

This compound is a hydroxylated fatty acid methyl ester (FAME) that can be found in various biological and environmental samples. Its accurate detection and quantification are crucial in several research areas, including microbiology, where 3-hydroxy fatty acids are components of lipopolysaccharides in Gram-negative bacteria.[1]

Principle and Application

Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, direct GC-MS analysis of this compound can result in poor peak shape and reduced sensitivity. To overcome this, a derivatization step is employed to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether.[2][3][4] This protocol details a robust method involving sample extraction, derivatization, and subsequent GC-MS analysis.

Experimental Protocol

This protocol is a synthesized methodology based on established practices for the analysis of hydroxylated fatty acid methyl esters.

1. Sample Preparation (Liquid-Liquid Extraction)

This step is for extracting the analyte from a liquid matrix (e.g., culture medium, plasma).

-

Materials:

-

Sample containing this compound

-

Internal Standard (e.g., Methyl 3-hydroxytridecanoate)

-

Ethyl acetate (or other suitable non-polar solvent like hexane)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Conical centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 1 mL of the sample in a centrifuge tube, add a known amount of internal standard.

-

Add 3 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate and combine the organic extracts.

-

Wash the combined organic extract by adding 1 mL of saturated NaCl solution, vortexing, and allowing the layers to separate.

-

Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).[5]

-

2. Derivatization (Silylation)

This step converts the hydroxyl group to a trimethylsilyl (TMS) ether, increasing its volatility for GC-MS analysis.[2][4][5]

-

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent.

-

Pyridine (optional, as a catalyst)

-

Heating block or oven

-

GC vials with inserts

-

-

Procedure:

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be optimized for specific instruments and applications.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890A or similar |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[7] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 80°C, hold for 5 min; ramp at 3.8°C/min to 200°C; then ramp at 15°C/min to 290°C and hold for 6 min.[5] This program should be optimized for best separation. |

| Mass Spectrometer | |

| MS System | Agilent 5975 MSD or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |